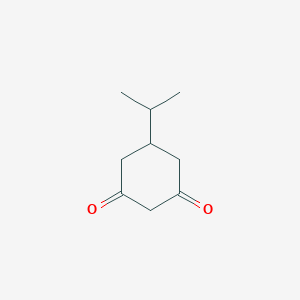

5-Isopropyl-1,3-cyclohexanedione

Description

Structure

3D Structure

Properties

IUPAC Name |

5-propan-2-ylcyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c1-6(2)7-3-8(10)5-9(11)4-7/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUKZQEYDAFUJMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CC(=O)CC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00340615 | |

| Record name | 5-Isopropyl-1,3-cyclohexanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00340615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18456-87-6 | |

| Record name | 5-Isopropyl-1,3-cyclohexanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00340615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(Isopropyl)cyclohexane-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 5-Isopropyl-1,3-cyclohexanedione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 5-Isopropyl-1,3-cyclohexanedione, a valuable building block in organic synthesis. This document outlines the primary synthetic pathway, detailed experimental protocols, and relevant quantitative data to support research and development in the pharmaceutical and chemical industries.

Introduction

This compound is a cyclic diketone that serves as a key intermediate in the synthesis of various organic molecules, including analogs of carvotanacetone.[1][2] Its structural features make it a versatile precursor for the construction of more complex molecular architectures. The most common and practical synthetic approach involves a multi-step sequence starting from readily available commodity chemicals. This guide will focus on a well-established four-step synthesis: an Aldol (B89426) Condensation, followed by a Dehydrative Elimination, a Michael Addition, and finally a Dieckmann Cyclization.[1][3]

Synthetic Pathway Overview

The synthesis of this compound can be achieved through the following reaction sequence:

-

Step 1: Aldol Condensation: Isobutyraldehyde (B47883) and acetone (B3395972) undergo a base-catalyzed aldol condensation to form 4-hydroxy-5-methyl-2-hexanone.

-

Step 2: Dehydrative Elimination: The resulting aldol adduct is dehydrated under acidic conditions to yield 5-methyl-3-hexen-2-one (B238795) (isobutylideneacetone).

-

Step 3: Michael Addition: Diethyl malonate is added to isobutylideneacetone via a Michael reaction in the presence of a base to form a diester intermediate.

-

Step 4: Dieckmann Cyclization, Hydrolysis, and Decarboxylation: The diester intermediate undergoes an intramolecular Dieckmann condensation, followed by hydrolysis and decarboxylation to yield the final product, this compound.

The overall synthetic scheme is depicted in the following diagram:

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

The following are detailed experimental protocols for each step of the synthesis.

Step 1: Synthesis of 4-Hydroxy-5-methyl-2-hexanone (Aldol Condensation)

Materials:

-

Isobutyraldehyde

-

Acetone

-

2.5 M Sodium hydroxide (B78521) (NaOH) solution

-

10% Hydrochloric acid (HCl) solution

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, combine acetone (2.5 mL) and 2.5 M aqueous sodium hydroxide (0.93 mL).

-

Stir the mixture for 15 minutes at room temperature, then cool the solution to 0 °C in an ice-water bath.

-

Prepare a solution of isobutyraldehyde (1.24 mL) in acetone (2.5 mL).

-

Add the isobutyraldehyde solution dropwise to the chilled reaction mixture over a period of 15 minutes.

-

Remove the flask from the ice bath and allow it to warm to room temperature while stirring for 1 hour.

-

Neutralize the reaction mixture by adding 10% hydrochloric acid dropwise until the pH reaches 7.

-

Dilute the solution with 10 mL of water and transfer it to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (3 x 8 mL).

-

Combine the organic layers and wash with saturated aqueous sodium chloride.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product as a clear oil.

Step 2: Synthesis of 5-Methyl-3-hexen-2-one (Dehydrative Elimination)

Materials:

-

Crude 4-Hydroxy-5-methyl-2-hexanone from Step 1

-

p-Toluenesulfonic acid (p-TsOH)

-

Saturated aqueous sodium bicarbonate solution

-

Methylene (B1212753) chloride

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To the crude 4-hydroxy-5-methyl-2-hexanone, add benzene and a catalytic amount of p-toluenesulfonic acid (approx. 0.25 g).

-

Heat the mixture to reflux (approximately 80 °C) and monitor the reaction for the formation of water.

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the mixture by adding saturated aqueous sodium bicarbonate dropwise until the pH is approximately 4.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with methylene chloride (3 x 10 mL).

-

Combine the organic layers and wash with saturated aqueous sodium chloride.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product as a brown oil.

Step 3 & 4: Synthesis of this compound (Michael Addition and Dieckmann Cyclization)

This part of the procedure is adapted from the well-established synthesis of a similar compound, dimedone.

Materials:

-

Crude 5-Methyl-3-hexen-2-one from Step 2

-

Diethyl malonate

-

Sodium ethoxide (NaOEt)

-

Absolute ethanol

-

Potassium hydroxide (KOH)

-

Hydrochloric acid (HCl)

Procedure:

-

In a dry round-bottom flask equipped with a reflux condenser, dissolve sodium ethoxide in absolute ethanol.

-

To this solution, add diethyl malonate dropwise.

-

Add the crude 5-methyl-3-hexen-2-one from Step 2 dropwise to the reaction mixture.

-

Heat the mixture to reflux for 2 hours with constant stirring.

-

After reflux, add a solution of potassium hydroxide in water and continue to reflux for an additional 6 hours to facilitate hydrolysis.

-

Cool the reaction mixture and acidify it with hydrochloric acid.

-

Distill off the ethanol.

-

The remaining aqueous solution is further acidified and cooled to induce crystallization of the final product.

-

The solid product is collected by filtration, washed with cold water, and dried.

-

The crude product can be purified by column chromatography on silica (B1680970) gel.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reactant and Product Information

| Compound Name | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) |

| Isobutyraldehyde | 2-Methylpropanal | C₄H₈O | 72.11 |

| Acetone | Propan-2-one | C₃H₆O | 58.08 |

| Diethyl malonate | Diethyl propanedioate | C₇H₁₂O₄ | 160.17 |

| This compound | 5-(propan-2-yl)cyclohexane-1,3-dione | C₉H₁₄O₂ | 154.21 |

Table 2: Physical and Spectroscopic Data for this compound

| Property | Value |

| Melting Point | 63-65 °C[4] |

| ¹H NMR (CDCl₃, δ) | Data to be obtained from experimental analysis |

| ¹³C NMR (CDCl₃, δ) | Data to be obtained from experimental analysis |

| IR (KBr, cm⁻¹) | Data to be obtained from experimental analysis |

| Purity (GC) | >99% (commercially available)[5] |

Table 3: Estimated Yields for Each Synthetic Step

| Step | Reaction Type | Estimated Yield (%) |

| 1 | Aldol Condensation | 70-80 |

| 2 | Dehydrative Elimination | 80-90 |

| 3 & 4 | Michael Addition & Dieckmann Cyclization | 60-70 |

| Overall | Multi-step Synthesis | 35-50 |

Note: Yields are estimates based on typical reaction efficiencies for these types of transformations and may vary depending on experimental conditions.

Experimental Workflow and Signaling Pathways

The following diagrams visualize the logical flow of the experimental procedure and the key chemical transformations.

References

- 1. ERIC - EJ981259 - A Multistep Synthesis Featuring Classic Carbonyl Chemistry for the Advanced Organic Chemistry Laboratory, Journal of Chemical Education, 2012-Feb [eric.ed.gov]

- 2. Step-by-step mechanism of the Michael addition between diethyl malonate a.. [askfilo.com]

- 3. studylib.net [studylib.net]

- 4. This compound | 18456-87-6 [chemicalbook.com]

- 5. This compound 99 GC 18456-87-6 [sigmaaldrich.com]

An In-depth Technical Guide to 5-Isopropyl-1,3-cyclohexanedione

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Isopropyl-1,3-cyclohexanedione is a cyclic β-diketone that serves as a versatile intermediate in organic synthesis. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and an exploration of the biological activities associated with the broader class of cyclohexanedione derivatives. Particular emphasis is placed on clear data presentation and the visualization of key processes to facilitate understanding and application in research and development.

Chemical Properties and Identification

This compound, also known by its IUPAC name 5-propan-2-ylcyclohexane-1,3-dione, is a white to pale yellow solid compound.[1] It is primarily utilized as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1]

General and Physical Properties

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 5-propan-2-ylcyclohexane-1,3-dione | [2] |

| CAS Number | 18456-87-6 | [1][3][4] |

| Molecular Formula | C₉H₁₄O₂ | [5] |

| Molecular Weight | 154.21 g/mol | [3][5] |

| Appearance | White to pale yellow solid | [1] |

| Melting Point | 63-65 °C | [3][6] |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Soluble in various organic solvents | [1] |

Spectral Data

The structural elucidation of this compound is supported by various spectroscopic techniques. A summary of the key spectral data is provided in Table 2.

Table 2: Spectral Data for this compound

| Spectrum Type | Key Peaks / Chemical Shifts (ppm) | Reference(s) |

| ¹H NMR (CDCl₃) | Due to keto-enol tautomerism, the spectrum can be complex. Expected signals include those for the isopropyl methyl protons (doublet), the isopropyl methine proton (multiplet), and protons on the cyclohexanedione ring (multiplets). | [7][8] |

| ¹³C NMR (CDCl₃) | Signals corresponding to the carbonyl carbons (C=O), the carbons of the isopropyl group, and the carbons of the cyclohexanedione ring. | [7] |

| Infrared (IR) | Characteristic strong absorption bands for the C=O stretching of the ketone groups. | [9] |

Experimental Protocols

The synthesis of this compound can be achieved through a multistep sequence involving classic carbonyl chemistry. The following protocol is adapted from a known procedure.

Multistep Synthesis of this compound

This synthesis involves an aldol (B89426) condensation, a Dieckmann-type annulation, ester hydrolysis, and decarboxylation.

Step 1: Aldol Condensation

-

Reaction: Acetone (B3395972) reacts with isobutyraldehyde (B47883) in the presence of a base to form an aldol addition product.

-

Procedure:

-

Combine 2.5 mL of acetone and 0.93 mL of 2.5 M aqueous sodium hydroxide (B78521) in a 50 mL round-bottom flask with a stir bar.

-

Stir the mixture for 15 minutes at room temperature, then cool to 0 °C in an ice-water bath.

-

Prepare a solution of 1.24 mL of isobutyraldehyde in 2.5 mL of acetone.

-

Add the isobutyraldehyde solution dropwise to the cooled reaction mixture over 15 minutes.

-

Remove the flask from the ice bath and allow it to warm to room temperature while stirring for 1 hour.

-

Neutralize the reaction mixture to pH 7 with 10% hydrochloric acid.

-

Dilute with 10 mL of water and extract with diethyl ether (3 x 8 mL).

-

Wash the combined organic layers with saturated aqueous sodium chloride, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aldol product.

-

Step 2: Dehydrative Elimination

-

Reaction: The aldol product is dehydrated using an acid catalyst to form an α,β-unsaturated ketone.

-

Procedure:

-

To the crude product from Step 1, add 0.25 g of p-toluenesulfonic acid and benzene.

-

Heat the mixture at 80 °C.

-

Upon completion, allow the solution to cool to room temperature and neutralize to pH 4 with saturated aqueous sodium bicarbonate.

-

Extract the aqueous layer with methylene (B1212753) chloride (3 x 10 mL).

-

Wash the combined organic layers with saturated aqueous sodium chloride, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Step 3 & 4: Dieckmann-type Annulation, Ester Hydrolysis, and Decarboxylation

-

Reaction: The product from Step 2 undergoes a series of reactions to form the final this compound.

-

Note: The detailed procedure for these subsequent steps involves further standard organic chemistry techniques. For a complete, detailed protocol, it is recommended to consult the primary literature on this synthesis.

The overall workflow for this synthesis is depicted in the following diagram.

References

- 1. Cyclohexanedione Herbicides Are Selective and Potent Inhibitors of Acetyl-CoA Carboxylase from Grasses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. wssa.net [wssa.net]

- 4. Overview of herbicide mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. extension.purdue.edu [extension.purdue.edu]

- 8. This compound(18456-87-6) 1H NMR spectrum [chemicalbook.com]

- 9. 5-(Isopropyl)cyclohexane-1,3-dione | C9H14O2 | CID 566106 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Isopropyl-1,3-cyclohexanedione (CAS No. 18456-87-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Isopropyl-1,3-cyclohexanedione, a versatile building block in organic synthesis with significant potential in pharmaceutical and agrochemical research. This document details its chemical and physical properties, provides a thorough experimental protocol for its multi-step synthesis, and explores its biological activity as a potential inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). Spectroscopic data are presented to aid in its characterization. Furthermore, this guide includes diagrams of its synthetic workflow and its relevant biological pathway to facilitate a deeper understanding of its utility and mechanism of action.

Chemical and Physical Properties

This compound, with the CAS number 18456-87-6, is a cyclic diketone that serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and natural product analogs.[1][2] Its physical and chemical properties are summarized in the table below. The pKa of the parent compound, 1,3-cyclohexanedione (B196179), is 5.26; the pKa of the 5-isopropyl derivative is expected to be of a similar magnitude.[3]

| Property | Value | Reference(s) |

| CAS Number | 18456-87-6 | [1] |

| Molecular Formula | C₉H₁₄O₂ | [1] |

| Molecular Weight | 154.21 g/mol | [1] |

| Appearance | White to pale yellow solid | [4] |

| Melting Point | 63-65 °C | [5] |

| Boiling Point | Not available | [6] |

| Density | Not available | [6] |

| Solubility | Soluble in various organic solvents | [2] |

| InChI Key | DUKZQEYDAFUJMK-UHFFFAOYSA-N | [7] |

| SMILES | CC(C)C1CC(=O)CC(=O)C1 | [7] |

Synthesis of this compound

A multi-step synthesis of this compound has been developed, involving an aldol (B89426) condensation, a Dieckmann-type annulation, ester hydrolysis, and decarboxylation.[5] This procedure is robust and can be completed in a series of standard laboratory sessions.

Experimental Protocol

The following is a detailed protocol for the synthesis of this compound, adapted from the literature.[5]

Step 1: Aldol Condensation

-

To a solution of isobutyraldehyde (B47883) and acetone (B3395972) in ethanol, add a catalytic amount of a base (e.g., sodium hydroxide).

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Neutralize the reaction mixture with a dilute acid and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude aldol condensation product.

Step 2: Dieckmann-type Annulation

-

Dissolve the crude product from Step 1 and a malonic ester derivative in a suitable solvent (e.g., toluene).

-

Add a strong base (e.g., sodium ethoxide) to initiate the cyclization.

-

Heat the reaction mixture under reflux until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and quench with a dilute acid.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Ester Hydrolysis and Decarboxylation

-

To the crude product from Step 2, add an aqueous solution of a strong base (e.g., sodium hydroxide).

-

Heat the mixture under reflux to hydrolyze the ester.

-

After hydrolysis is complete, acidify the reaction mixture with a strong acid (e.g., hydrochloric acid) to induce decarboxylation.

-

Extract the final product, this compound, with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel.

Synthetic Workflow

Biological Activity and Drug Development Potential

Derivatives of 1,3-cyclohexanedione have been identified as inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[8] This enzyme plays a crucial role in the tyrosine catabolism pathway in both plants and mammals.[9]

The HPPD Signaling Pathway

In plants, HPPD is essential for the biosynthesis of plastoquinone (B1678516) and tocopherols, which are vital for photosynthesis and antioxidant defense.[1][10] Inhibition of HPPD leads to a depletion of these molecules, causing bleaching of leaves and ultimately plant death, which is the basis for the herbicidal activity of HPPD inhibitors.[10] In humans, HPPD is involved in the breakdown of the amino acid tyrosine.[9] Genetic deficiencies in enzymes downstream of HPPD in this pathway can lead to serious metabolic disorders like tyrosinemia type I. Inhibition of HPPD is a therapeutic strategy to prevent the accumulation of toxic metabolites in these patients.[3]

HPPD Inhibition Assay

The inhibitory activity of compounds against HPPD can be determined using a spectrophotometric assay.

Principle: The assay measures the activity of HPPD by monitoring the conversion of its substrate, 4-hydroxyphenylpyruvate (HPPA), to homogentisate. The rate of this reaction is determined in the presence and absence of the inhibitor.

Protocol:

-

Enzyme Preparation: Recombinant HPPD is expressed and purified.

-

Reaction Mixture: A reaction buffer is prepared containing the HPPD enzyme, the substrate (HPPA), and necessary cofactors (e.g., ascorbate (B8700270) and Fe(II)).

-

Inhibitor Addition: The test compound (this compound or its derivatives) is added to the reaction mixture at various concentrations.

-

Reaction Monitoring: The reaction is initiated by the addition of the substrate, and the rate of product formation is monitored spectrophotometrically.

-

Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.

Spectroscopic Data

The following table summarizes the key spectroscopic data for this compound, which are crucial for its identification and characterization.

| Spectroscopic Technique | Key Data | Reference(s) |

| ¹H NMR (Proton NMR) | Spectra available in public databases. | [7][11] |

| ¹³C NMR (Carbon NMR) | Spectra available in public databases. | [7] |

| IR (Infrared) Spectroscopy | Spectra available in public databases. | [7] |

| MS (Mass Spectrometry) | GC-MS data available in public databases. | [7] |

Conclusion

This compound is a valuable chemical entity with a well-defined synthetic route and significant potential for applications in drug discovery and agrochemical development. Its role as a precursor to HPPD inhibitors highlights its importance for researchers in these fields. The experimental protocols and data presented in this guide are intended to facilitate further research and development involving this versatile compound.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. 1,3-Cyclohexanedione - Wikipedia [en.wikipedia.org]

- 4. 5-(Isopropyl)cyclohexane-1,3-dione | C9H14O2 | CID 566106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Tyrosine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Catabolism of Phenylalanine and Tyrosine and Their Metabolic Disorders (Phenylketonuria, Albinism, Alkaptonuria, Tyrosinemia) | Pharmaguideline [pharmaguideline.com]

- 10. researchgate.net [researchgate.net]

- 11. Reactome | Tyrosine catabolism [reactome.org]

The Biological Profile of 5-Isopropyl-1,3-cyclohexanedione: A Technical Overview for Drug Discovery and Agrochemical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Isopropyl-1,3-cyclohexanedione is a chemical entity belonging to the class of 1,3-cyclohexanedione (B196179) derivatives. While direct biological data for this specific molecule is limited in publicly available literature, its structural analogs have demonstrated significant biological activities, primarily as herbicidal agents through the inhibition of the p-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. This technical guide consolidates the available information on the biological activities of structurally related 1,3-cyclohexanedione derivatives to infer the potential bioactivity of this compound. It provides a detailed experimental protocol for the HPPD inhibition assay, a key method for evaluating the herbicidal potential of this class of compounds. Furthermore, this document explores other potential, albeit less substantiated, biological activities, including insecticidal and antimicrobial effects, drawing from research on related chemical structures.

Introduction

This compound is a cyclic diketone with the chemical formula C₉H₁₄O₂. Its core structure, the 1,3-cyclohexanedione moiety, is a well-established pharmacophore in the agrochemical industry. Derivatives of 1,3-cyclohexanedione are known to exhibit potent herbicidal properties. The primary mechanism of action for the herbicidal activity of many 1,3-cyclohexanedione derivatives is the inhibition of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD), a critical enzyme in the tyrosine catabolism pathway in plants. This pathway is essential for the biosynthesis of plastoquinone (B1678516) and tocopherols, which are vital for photosynthesis and antioxidant protection. Inhibition of HPPD leads to a depletion of these essential molecules, resulting in bleaching of the plant tissues and ultimately, plant death.

While the herbicidal activity of this class of compounds is well-documented, the broader biological profile of this compound remains largely unexplored. This guide aims to provide a comprehensive overview of the known and potential biological activities of this molecule, with a focus on its likely role as an HPPD inhibitor.

Potential Biological Activities

Herbicidal Activity: Inhibition of p-Hydroxyphenylpyruvate Dioxygenase (HPPD)

The most probable and significant biological activity of this compound is its potential as a herbicide via the inhibition of the HPPD enzyme. Numerous studies have demonstrated that 2-acyl-cyclohexane-1,3-dione derivatives are potent inhibitors of HPPD. The 1,3-dione moiety is a key structural feature required for this inhibitory activity.

Mechanism of Action: 1,3-Cyclohexanedione-based HPPD inhibitors act as competitive inhibitors with respect to the natural substrate, p-hydroxyphenylpyruvate. They bind to the active site of the enzyme, preventing the conversion of p-hydroxyphenylpyruvate to homogentisate. This disruption of the metabolic pathway leads to the accumulation of toxic intermediates and a deficiency in essential downstream products like plastoquinone, which is crucial for the electron transport chain in photosynthesis and as a cofactor for phytoene (B131915) desaturase in carotenoid biosynthesis. The resulting photo-oxidative damage manifests as the characteristic bleaching symptoms in susceptible plants.

Caption: Workflow for the HPPD inhibition assay.

Structure-Activity Relationships (SAR)

Based on studies of related 1,3-cyclohexanedione derivatives, several structural features are known to influence HPPD inhibitory activity:

-

The 1,3-Dione Moiety: This is essential for binding to the active site of the HPPD enzyme.

-

The Acyl Group at the 2-Position: The presence and nature of an acyl group at the C2 position of the cyclohexanedione ring significantly impact potency. Aromatic acyl groups, often with specific substitutions, are common in commercial HPPD-inhibiting herbicides.

-

Substitution on the Cyclohexane Ring: The presence of alkyl groups, such as the isopropyl group at the 5-position in this compound, can influence the binding affinity and selectivity of the compound. However, some studies suggest that substitutions at this position can sometimes be detrimental to activity. [1]

Conclusion

This compound is a molecule with a high potential for biological activity, particularly as a herbicide through the inhibition of the p-hydroxyphenylpyruvate dioxygenase enzyme. While direct experimental data for this specific compound is scarce, the extensive research on its structural analogs provides a strong foundation for predicting its mode of action and for designing future studies. The provided experimental protocol for the HPPD inhibition assay offers a clear starting point for the empirical evaluation of its herbicidal potency. Further research is warranted to fully elucidate the biological profile of this compound, including its potential insecticidal and antimicrobial activities, and to explore its potential applications in agrochemical and pharmaceutical development.

References

An In-depth Technical Guide to 5-Isopropyl-1,3-cyclohexanedione Derivatives and Analogs for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-isopropyl-1,3-cyclohexanedione and its derivatives, focusing on their synthesis, biological activities, and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development and agrochemical research.

Introduction

This compound is a versatile chemical scaffold that serves as a precursor for a wide range of biologically active molecules. Its derivatives have garnered significant attention due to their potent herbicidal, antimicrobial, and anticancer properties. The core structure allows for diverse chemical modifications, leading to a broad spectrum of pharmacological activities. This guide will delve into the key aspects of these compounds, presenting quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action and experimental workflows.

Chemical Synthesis

The synthesis of this compound and its derivatives is a critical aspect of their development. A common and efficient method involves a multi-step reaction sequence.

General Synthesis Protocol for this compound

A widely used method for the synthesis of this compound involves the condensation of isobutylideneacetone with ethyl malonate.[1][2] This is followed by a series of reactions including Dieckmann-type annulation, ester hydrolysis, and decarboxylation.[1]

Experimental Protocol:

Step 1: Aldol (B89426) Condensation

-

To a solution of isobutyraldehyde (B47883) and acetone (B3395972) in ethanol, a catalytic amount of a base (e.g., sodium hydroxide) is added.

-

The reaction mixture is stirred at room temperature to facilitate the aldol condensation, forming isobutylideneacetone.

-

The product is then isolated and purified.

Step 2: Michael Addition and Dieckmann Condensation

-

Isobutylideneacetone is reacted with diethyl malonate in the presence of a strong base, such as sodium ethoxide in ethanol. This facilitates a Michael addition.

-

The resulting intermediate undergoes an intramolecular Dieckmann condensation to form the cyclic dione (B5365651) ring.

Step 3: Hydrolysis and Decarboxylation

-

The ester groups of the cyclized product are hydrolyzed using an aqueous acid or base.

-

Subsequent heating of the reaction mixture leads to decarboxylation, yielding this compound.

-

The final product is purified by column chromatography.

Biological Activities and Mechanisms of Action

Derivatives of this compound exhibit a range of biological activities, with herbicidal effects being the most extensively studied. Antimicrobial and anticancer activities have also been reported for related cyclohexanedione compounds.

Herbicidal Activity

Many derivatives of this compound are potent herbicides. Their primary mechanism of action is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[3][4]

Signaling Pathway of Herbicidal Action:

HPPD is a key enzyme in the tyrosine catabolism pathway in plants, which is essential for the biosynthesis of plastoquinone (B1678516) and tocopherols. Inhibition of HPPD disrupts this pathway, leading to a depletion of these vital compounds. This, in turn, inhibits carotenoid biosynthesis, resulting in the characteristic bleaching of plant tissues and eventual plant death.[3][5]

Caption: Signaling pathway of herbicidal action via HPPD inhibition.

Quantitative Data on Herbicidal Activity:

The inhibitory potency of these compounds against HPPD is typically measured as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).

| Compound Class | Derivative Substitution | Target Enzyme | IC50 (µM) | Ki (µM) | Reference |

| 2-Acyl-cyclohexane-1,3-dione | C11 alkyl side chain | Arabidopsis thaliana HPPD | 0.18 ± 0.02 | - | [6][7] |

| Triketone | Sulcotrione (commercial herbicide) | Arabidopsis thaliana HPPD | 0.25 ± 0.02 | - | [6] |

| Aryloxyacetic acid derivative | Pyrazole-containing (I12) | Arabidopsis thaliana HPPD | - | 0.011 | [1][8] |

| Aryloxyacetic acid derivative | Pyrazole-containing (I23) | Arabidopsis thaliana HPPD | - | 0.012 | [1][8] |

| Triketone | Mesotrione (commercial herbicide) | Arabidopsis thaliana HPPD | - | 0.013 | [1][8] |

Experimental Protocol: In Vitro HPPD Inhibition Assay

This protocol describes a common method for determining the inhibitory activity of compounds against HPPD.

Caption: Experimental workflow for the in vitro HPPD inhibition assay.

Detailed Methodology:

-

Enzyme and Reagents: Recombinant HPPD enzyme is expressed and purified. A reaction buffer is prepared containing a suitable buffer (e.g., phosphate (B84403) buffer), L-ascorbic acid, and ferrous sulfate.

-

Compound Preparation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted.

-

Assay Procedure:

-

The reaction is typically performed in a 96-well plate.

-

The reaction mixture, HPPD enzyme, and test compound (or vehicle control) are added to each well.

-

The plate is pre-incubated at a controlled temperature (e.g., 37°C).

-

The reaction is initiated by adding the substrate, 4-hydroxyphenylpyruvate (HPPA).

-

Enzyme activity is monitored by measuring the rate of oxygen consumption or by a coupled spectrophotometric assay.

-

-

Data Analysis: The percentage of enzyme inhibition is calculated for each compound concentration. The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity

Cyclohexanedione derivatives have shown promising activity against various bacteria and fungi. The exact mechanism of action is not fully elucidated but is thought to involve the disruption of cellular processes.

Quantitative Data on Antimicrobial Activity:

The antimicrobial efficacy is often expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound Class | Test Organism | MIC (µg/mL) | Reference |

| Cyclohexenone derivative | Staphylococcus aureus | >128 | [9] |

| Cyclohexenone derivative | Escherichia coli | >128 | [9] |

| Cyclohexenone derivative | Candida albicans | 128 | [9] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This is a standard method for determining the MIC of an antimicrobial agent.

Caption: Workflow for the broth microdilution antimicrobial susceptibility test.

Detailed Methodology:

-

Preparation of Compounds and Inoculum: Serial two-fold dilutions of the test compounds are prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth). A standardized inoculum of the test microorganism is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL).

-

Inoculation and Incubation: Each well is inoculated with the microbial suspension. The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anticancer Activity

Certain derivatives of cyclohexanedione have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis (programmed cell death).

Quantitative Data on Anticancer Activity:

The anticancer activity is typically quantified by the IC50 value, representing the concentration of the compound that inhibits cell growth by 50%.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 1,1-disubstituted cyclohexane-1-carboxamides (6a) | A549 (Lung carcinoma) | 3.03 | [10] |

| 1,1-disubstituted cyclohexane-1-carboxamides (8a) | A549 (Lung carcinoma) | 5.21 | [10] |

| Doxorubicin (Positive Control) | A549 (Lung carcinoma) | 3.01 | [10] |

Experimental Protocol: In Vitro Cytotoxicity (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential medicinal agents.

Caption: Workflow for the MTT in vitro cytotoxicity assay.

Detailed Methodology:

-

Cell Culture and Seeding: Cancer cells are cultured and seeded into 96-well plates at a predetermined density and allowed to attach overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specific duration (e.g., 48 or 72 hours).

-

MTT Assay:

-

After the treatment period, the medium is replaced with fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

-

The plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.

-

A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

-

Data Analysis: The absorbance of the resulting colored solution is measured using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of these derivatives and their biological activity is crucial for the design of more potent and selective compounds. For herbicidal derivatives, QSAR (Quantitative Structure-Activity Relationship) studies have provided valuable insights.

Caption: Logical relationship of structure-activity for herbicidal derivatives.

Key SAR findings for herbicidal activity include:

-

The 1,3-dione moiety is essential for activity as it chelates the Fe(II) ion in the active site of HPPD.

-

The nature and length of the acyl side chain significantly influence potency, with optimal activity often observed with longer alkyl chains.

-

Substitutions on the cyclohexanedione ring can modulate activity, with some substitutions leading to decreased efficacy, possibly due to steric hindrance.

Conclusion

This compound derivatives represent a promising class of compounds with significant potential in both agriculture and medicine. Their potent herbicidal activity, coupled with emerging evidence of antimicrobial and anticancer effects, makes them a focal point for ongoing research. This guide has provided a comprehensive overview of their synthesis, biological activities, and the experimental protocols necessary for their evaluation. Future research should focus on elucidating the precise mechanisms of their antimicrobial and anticancer actions and on the rational design of new analogs with enhanced potency and selectivity.

References

- 1. BJOC - Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors [beilstein-journals.org]

- 2. benchchem.com [benchchem.com]

- 3. First Clarification of the Mechanism of Action of the Apple Glycosyltransferase MdUGT91AJ2 Involved in the Detoxification Metabolism of the Triketone Herbicide Sulcotrione - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Assessing the Effects of β-Triketone Herbicides on the Soil Bacterial and hppd Communities: A Lab-to-Field Experiment [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. beilstein-archives.org [beilstein-archives.org]

- 9. researchgate.net [researchgate.net]

- 10. Anticancer activity of newly synthesized 1,1-disubstituted cyclohexane-1-carboxamides: in vitro caspases mediated apoptosis activators in human cancer cell lines and their molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 5-Isopropyl-1,3-cyclohexanedione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Isopropyl-1,3-cyclohexanedione, a versatile building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is crucial for the unambiguous identification and characterization of this compound in various research and development settings.

Spectroscopic Data Summary

The spectroscopic data for this compound (CAS No: 18456-87-6; Molecular Formula: C₉H₁₄O₂) is summarized in the tables below. This compound exists in a tautomeric equilibrium between the diketo and enol forms, which can influence the observed spectra, particularly in NMR. The data presented here corresponds to the diketo form, which is predominant in many common solvents.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 0.95 | Doublet | 6H | 6.8 | 2 x CH₃ (isopropyl) |

| 2.00 - 2.15 | Multiplet | 1H | - | CH (isopropyl) |

| 2.25 - 2.40 | Multiplet | 1H | - | C5-H |

| 2.50 - 2.70 | Multiplet | 4H | - | C4-H₂ and C6-H₂ |

| 3.45 | Singlet | 2H | - | C2-H₂ |

Solvent: CDCl₃. Spectrometer frequency: 400 MHz.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 19.5 | 2 x CH₃ (isopropyl) |

| 32.0 | CH (isopropyl) |

| 39.0 | C5 |

| 48.0 | C4 and C6 |

| 58.0 | C2 |

| 204.0 | C1 and C3 (C=O) |

Solvent: CDCl₃. Spectrometer frequency: 100 MHz.

Infrared (IR) Spectroscopy

Table 3: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960 - 2870 | Strong | C-H stretching (alkane) |

| 1735 | Strong | C=O stretching (ketone) |

| 1710 | Strong | C=O stretching (ketone) |

| 1470 | Medium | C-H bending (CH₂) |

| 1385 | Medium | C-H bending (isopropyl) |

Sample preparation: KBr pellet.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 154 | 40 | [M]⁺ (Molecular Ion) |

| 111 | 100 | [M - C₃H₇]⁺ |

| 97 | 85 | [M - C₄H₇O]⁺ |

| 69 | 60 | [C₅H₉]⁺ |

| 43 | 95 | [C₃H₇]⁺ |

Ionization method: Electron Ionization (EI) at 70 eV.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (approximately 10-20 mg) was prepared in deuterated chloroform (B151607) (CDCl₃, 0.75 mL). The solution was transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (0.00 ppm).

Infrared (IR) Spectroscopy

A small amount of this compound (approximately 1-2 mg) was finely ground with anhydrous potassium bromide (KBr, approximately 100-200 mg) in an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press. The IR spectrum was recorded using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum was obtained using a mass spectrometer equipped with an electron ionization (EI) source. A dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) was introduced into the instrument. The sample was ionized using a 70 eV electron beam. The resulting fragments were separated by a quadrupole mass analyzer and detected.

Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the molecular structure of this compound with key NMR correlations.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Molecular structure and key NMR assignments for this compound.

In-depth Technical Guide: Crystal Structure and Biological Significance of a 5-Substituted-1,3-Cyclohexanedione Analog

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The crystal structure for 5-Isopropyl-1,3-cyclohexanedione is not publicly available. This guide provides a comprehensive analysis of a closely related and well-characterized analog, 5,5-dimethyl-1,3-cyclohexanedione (commonly known as dimedone), as a representative example of this class of compounds.

Introduction

1,3-cyclohexanedione (B196179) derivatives are a class of organic compounds that have garnered significant interest in various scientific fields due to their versatile chemical reactivity and diverse biological activities. These activities range from herbicidal properties to potential therapeutic applications, including anti-tumor and enzyme-inhibiting effects. The structural backbone of these molecules allows for various substitutions, influencing their physicochemical properties and biological targets. This guide focuses on the detailed crystal structure, synthesis, and biological implications of 5,5-dimethyl-1,3-cyclohexanedione (dimedone) as a proxy for understanding the broader class of 5-substituted-1,3-cyclohexanediones.

Crystal Structure of 5,5-Dimethyl-1,3-cyclohexanedione (Dimedone)

The crystal structure of dimedone has been independently determined by multiple research groups, providing a solid foundation for understanding its solid-state conformation. In the crystalline form, dimedone predominantly exists in its enolic tautomer. The molecules are organized in infinite chains linked by intermolecular hydrogen bonds.

Crystallographic Data

Two key studies provide detailed crystallographic data for dimedone. The unit cell parameters and other relevant data are summarized in the tables below for easy comparison.

Table 1: Crystallographic Data from Singh & Calvo (1975)[1]

| Parameter | Value |

| Formula | C₈H₁₂O₂ |

| Formula Weight | 140.0 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.079(7) |

| b (Å) | 6.835(3) |

| c (Å) | 12.438(4) |

| β (°) | 110.24(5) |

| Volume (ų) | 803.94 |

| Z | 4 |

| R-factor | 0.047 |

Table 2: Crystallographic Data from Semmingsen (1975)[2]

| Parameter | Value |

| Formula | C₈H₁₂O₂ |

| Formula Weight | 140.2 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.040(1) |

| b (Å) | 6.823(1) |

| c (Å) | 12.984(2) |

| β (°) | 116.20(1) |

| Volume (ų) | 798.3 |

| Z | 4 |

| R-factor (weighted) | 0.046 |

Experimental Protocols

Synthesis of 5,5-Dimethyl-1,3-cyclohexanedione (Dimedone)

The synthesis of dimedone is a classic organic chemistry procedure involving a Michael addition followed by a Dieckmann condensation, ester hydrolysis, and decarboxylation.[3][4]

Workflow for the Synthesis of Dimedone

Caption: Synthetic pathway for 5,5-dimethyl-1,3-cyclohexanedione (dimedone).

Methodology:

-

Michael Addition: Diethyl malonate is reacted with mesityl oxide in the presence of a base, such as sodium ethoxide. The enolate of diethyl malonate acts as a nucleophile and attacks the β-carbon of the α,β-unsaturated ketone (mesityl oxide).

-

Dieckmann Condensation: The resulting intermediate undergoes an intramolecular cyclization, where one of the ester groups is attacked by the enolate formed from the other ester, leading to the formation of a cyclic β-keto ester.

-

Ester Hydrolysis: The cyclic ester is then hydrolyzed under basic conditions (saponification) to form the corresponding carboxylate.

-

Decarboxylation: Acidification of the reaction mixture followed by heating leads to the decarboxylation of the β-keto acid, yielding the final product, dimedone.

Crystal Structure Determination

The crystal structure of dimedone was determined using single-crystal X-ray diffraction.[1][2]

Experimental Workflow for Crystal Structure Determination

Caption: Workflow for single-crystal X-ray diffraction analysis.

Methodology:

-

Crystal Growth: Single crystals of dimedone suitable for X-ray diffraction were grown from an appropriate solvent.

-

Data Collection: A selected crystal was mounted on a diffractometer, and X-ray diffraction data were collected.

-

Structure Solution: The phase problem was solved using direct methods to obtain an initial electron density map and a preliminary structural model.

-

Structure Refinement: The atomic coordinates and thermal parameters of the model were refined using full-matrix least-squares methods against the experimental diffraction data to achieve the final, accurate crystal structure.

Biological Activity and Signaling Pathways

Dimedone and its derivatives have been reported to exhibit a range of biological activities. A notable application is in the development of chemical probes for detecting sulfenic acids, which are transient intermediates in redox signaling. Furthermore, derivatives of 1,3-cyclohexanedione have been synthesized and shown to possess anti-tumor properties through the inhibition of specific kinases.

Inhibition of Cancer-Related Kinases

Derivatives of dimedone have been investigated for their potential as anti-cancer agents, with studies indicating inhibitory activity against key signaling kinases such as c-Met, other tyrosine kinases, and Pim-1 kinase.

Simplified Signaling Pathway of c-Met and Potential Inhibition by Dimedone Derivatives

Caption: Potential inhibition of c-Met and Pim-1 kinase signaling by dimedone derivatives.

This diagram illustrates that the binding of Hepatocyte Growth Factor (HGF) to its receptor, c-Met, initiates a signaling cascade that promotes cancer cell proliferation, survival, and motility. Similarly, Pim-1 kinase contributes to these downstream effects. Dimedone derivatives have been shown to potentially inhibit these kinases, thereby blocking these pro-cancerous signaling pathways.

Conclusion

While the specific crystal structure of this compound remains to be determined, the detailed analysis of its close analog, dimedone, provides valuable insights into the structural and biological characteristics of this class of compounds. The well-defined crystal structure, established synthetic routes, and emerging evidence of biological activity, particularly in the context of cancer-related signaling pathways, highlight the potential of 5-substituted-1,3-cyclohexanediones as a scaffold for the development of novel therapeutic agents. Further research into the structure-activity relationships of various derivatives is warranted to fully explore their therapeutic potential.

References

An In-depth Technical Guide on the Solubility of 5-Isopropyl-1,3-cyclohexanedione in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5-Isopropyl-1,3-cyclohexanedione in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound, this document leverages data from a closely related analogue, 1,3-cyclohexanedione (B196179), to provide insights into its expected solubility behavior.[1] Furthermore, detailed experimental protocols for determining solubility are presented, along with a visual representation of the experimental workflow.

Physicochemical Properties of this compound

This compound is a solid organic compound with a melting point ranging from 63-65 °C.[2][3] Its chemical structure consists of a cyclohexane (B81311) ring with two ketone groups at positions 1 and 3, and an isopropyl group at position 5. This structure imparts a degree of polarity to the molecule, which influences its solubility in various organic solvents.

Estimated Solubility in Organic Solvents

Table 1: Solubility of 1,3-Cyclohexanedione (Analogue) in Various Organic Solvents at Different Temperatures

| Solvent | Temperature (K) | Molar Fraction (x10^3) |

| Acetonitrile | 288.15 | 13.25 |

| 293.15 | 15.93 | |

| 298.15 | 18.98 | |

| 303.15 | 22.48 | |

| 308.15 | 26.51 | |

| 313.15 | 31.14 | |

| 318.15 | 36.45 | |

| 323.15 | 42.53 | |

| 328.15 | 49.48 | |

| 333.15 | 57.39 | |

| Tetrahydrofuran | 288.15 | 10.37 |

| 293.15 | 12.39 | |

| 298.15 | 14.71 | |

| 303.15 | 17.39 | |

| 308.15 | 20.48 | |

| 313.15 | 24.05 | |

| 318.15 | 28.15 | |

| 323.15 | 32.84 | |

| 328.15 | 38.20 | |

| 333.15 | 44.30 | |

| Toluene | 288.15 | 0.43 |

| 293.15 | 0.53 | |

| 298.15 | 0.65 | |

| 303.15 | 0.80 | |

| 308.15 | 0.98 | |

| 313.15 | 1.20 | |

| 318.15 | 1.46 | |

| 323.15 | 1.78 | |

| 328.15 | 2.16 | |

| 333.15 | 2.61 | |

| Chloroform | 288.15 | 1.79 |

| 293.15 | 2.16 | |

| 298.15 | 2.60 | |

| 303.15 | 3.12 | |

| 308.15 | 3.74 | |

| 313.15 | 4.48 | |

| 318.15 | 5.35 | |

| 323.15 | 6.39 | |

| 328.15 | 7.61 | |

| 333.15 | 9.04 | |

| Propanone | 288.15 | 16.01 |

| 293.15 | 19.12 | |

| 298.15 | 22.74 | |

| 303.15 | 26.91 | |

| 308.15 | 31.74 | |

| 313.15 | 37.33 | |

| 318.15 | 43.76 | |

| 323.15 | 51.12 | |

| 328.15 | 59.54 | |

| 333.15 | 69.15 | |

| 2-Butanone | 288.15 | 12.04 |

| 293.15 | 14.41 | |

| 298.15 | 17.18 | |

| 303.15 | 20.40 | |

| 308.15 | 24.11 | |

| 313.15 | 28.43 | |

| 318.15 | 33.43 | |

| 323.15 | 39.11 | |

| 328.15 | 45.62 | |

| 333.15 | 52.95 | |

| Methyl Acetate | 288.15 | 5.89 |

| 293.15 | 7.08 | |

| 298.15 | 8.50 | |

| 303.15 | 10.18 | |

| 308.15 | 12.16 | |

| 313.15 | 14.49 | |

| 318.15 | 17.22 | |

| 323.15 | 20.41 | |

| 328.15 | 24.13 | |

| 333.15 | 28.48 | |

| Ethyl Acetate | 288.15 | 4.31 |

| 293.15 | 5.20 | |

| 298.15 | 6.27 | |

| 303.15 | 7.54 | |

| 308.15 | 9.05 | |

| 313.15 | 10.82 | |

| 318.15 | 12.89 | |

| 323.15 | 15.31 | |

| 328.15 | 18.13 | |

| 333.15 | 21.42 | |

| n-Propyl Acetate | 288.15 | 3.39 |

| 293.15 | 4.09 | |

| 298.15 | 4.93 | |

| 303.15 | 5.92 | |

| 308.15 | 7.10 | |

| 313.15 | 8.50 | |

| 318.15 | 10.15 | |

| 323.15 | 12.10 | |

| 328.15 | 14.38 | |

| 333.15 | 17.02 | |

| Isopropyl Acetate | 288.15 | 3.03 |

| 293.15 | 3.66 | |

| 298.15 | 4.41 | |

| 303.15 | 5.30 | |

| 308.15 | 6.36 | |

| 313.15 | 7.61 | |

| 318.15 | 9.09 | |

| 323.15 | 10.84 | |

| 328.15 | 12.89 | |

| 333.15 | 15.27 | |

| n-Butyl Acetate | 288.15 | 2.89 |

| 293.15 | 3.49 | |

| 298.15 | 4.21 | |

| 303.15 | 5.06 | |

| 308.15 | 6.07 | |

| 313.15 | 7.27 | |

| 318.15 | 8.68 | |

| 323.15 | 10.34 | |

| 328.15 | 12.30 | |

| 333.15 | 14.58 | |

| Ethyl Formate | 288.15 | 5.30 |

| 293.15 | 6.38 | |

| 298.15 | 7.69 | |

| 303.15 | 9.24 | |

| 308.15 | 11.08 | |

| 313.15 | 13.27 | |

| 318.15 | 15.86 | |

| 323.15 | 18.91 | |

| 328.15 | 22.52 | |

| 333.15 | 26.78 | |

| Ethyl Propionate | 288.15 | 3.58 |

| 293.15 | 4.32 | |

| 298.15 | 5.20 | |

| 303.15 | 6.25 | |

| 308.15 | 7.49 | |

| 313.15 | 8.97 | |

| 318.15 | 10.72 | |

| 323.15 | 12.79 | |

| 328.15 | 15.22 | |

| 333.15 | 18.09 | |

| Ethyl Butyrate | 288.15 | 3.12 |

| 293.15 | 3.76 | |

| 298.15 | 4.53 | |

| 303.15 | 5.44 | |

| 308.15 | 6.51 | |

| 313.15 | 7.79 | |

| 318.15 | 9.30 | |

| 323.15 | 11.09 | |

| 328.15 | 13.21 | |

| 333.15 | 15.70 |

Data sourced from a study on 1,3-cyclohexanedione.[1]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in an organic solvent using the isothermal saturation method followed by gravimetric analysis.[4][5][6][7]

3.1. Materials and Equipment

-

This compound (solute)

-

Selected organic solvent

-

Analytical balance (readable to ±0.1 mg)

-

Thermostatic shaker or magnetic stirrer with a hot plate

-

Temperature probe

-

Syringes with filters (e.g., 0.45 µm PTFE)

-

Pre-weighed glass vials

-

Drying oven or vacuum oven

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container.

-

Place the container in a thermostatic shaker or on a magnetic stirrer with controlled temperature.

-

Agitate the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.

-

-

Sample Collection and Filtration:

-

Once equilibrium is achieved, allow the solution to settle for a short period.

-

Carefully withdraw a known volume of the supernatant using a pre-heated syringe to avoid precipitation upon cooling.

-

Immediately filter the solution through a syringe filter into a pre-weighed glass vial. This step is crucial to remove any undissolved solid particles.

-

-

Gravimetric Analysis:

-

Weigh the vial containing the filtered solution to determine the total mass of the solution.

-

Evaporate the solvent from the vial using a gentle stream of nitrogen or by placing it in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Once the solvent is completely evaporated, cool the vial to room temperature in a desiccator and weigh it again.

-

The difference between the final and initial weight of the vial gives the mass of the dissolved solute.

-

-

Calculation of Solubility:

-

The mass of the solvent is determined by subtracting the mass of the solute from the total mass of the solution.

-

Solubility can be expressed in various units, such as grams of solute per 100 grams of solvent, or as a mole fraction.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Conclusion

This technical guide provides an estimation of the solubility of this compound in various organic solvents based on data from an analogous compound. For precise quantitative data, it is recommended to perform experimental determination using the detailed protocol provided. The outlined methodology, based on the isothermal saturation method and gravimetric analysis, offers a reliable approach for obtaining accurate solubility data essential for research, process development, and formulation in the pharmaceutical and chemical industries.

References

Tautomerism in 5-Isopropyl-1,3-cyclohexanedione: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the keto-enol tautomerism of 5-Isopropyl-1,3-cyclohexanedione. 1,3-cyclohexanediones are known to exist as an equilibrium mixture of diketo and enol tautomers, with the position of the equilibrium being significantly influenced by factors such as substitution and solvent polarity.[1] This document details the structural aspects of the tautomers, the influence of the isopropyl substituent, and the impact of various solvents on the tautomeric equilibrium. Detailed experimental protocols for the characterization of these tautomers using Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are provided. While specific quantitative data for the tautomeric equilibrium of this compound is not extensively available in public literature, this guide presents data from analogous 1,3-cyclohexanedione (B196179) derivatives to provide a comparative framework. Furthermore, the potential biological significance of this class of compounds is briefly discussed, although specific signaling pathways involving this compound have not been identified in the current body of scientific literature.

Introduction to Tautomerism in 1,3-Cyclohexanediones

Keto-enol tautomerism is a fundamental concept in organic chemistry involving the interconversion of a keto and an enol form. In the case of 1,3-cyclohexanediones, the presence of two carbonyl groups flanking a methylene (B1212753) group leads to particularly acidic α-protons, facilitating the formation of the enol tautomer. The equilibrium between the diketo and enol forms is dynamic and can be influenced by both structural and environmental factors.[1] In solution, 1,3-cyclohexanedione itself exists predominantly as the enol tautomer.[2] The substitution at the 5-position, as in this compound, can modulate the electronic and steric environment of the ring, thereby influencing the relative stability of the tautomeric forms.

The Tautomeric Forms of this compound

This compound can exist in two primary tautomeric forms: the diketo form and the enol form. The enol form arises from the migration of a proton from the C2 or C4 carbon to one of the carbonyl oxygens. Due to the symmetry of the molecule, these two potential enol forms are degenerate.

Figure 1: Tautomeric Equilibrium of this compound

Caption: The equilibrium between the diketo and enol tautomers of this compound.

Quantitative Analysis of Tautomeric Equilibrium

The relative proportions of the diketo and enol forms can be quantified using spectroscopic methods, most notably NMR spectroscopy. The equilibrium constant (Keq = [Enol]/[Keto]) is a key parameter that reflects the relative stability of the two tautomers under specific conditions.

Solvent Effects on Tautomeric Equilibrium

The choice of solvent plays a critical role in determining the position of the tautomeric equilibrium.[3] Polar, protic solvents can form hydrogen bonds with the carbonyl groups of the diketo form and the hydroxyl group of the enol form, differentially stabilizing each tautomer. Nonpolar solvents tend to favor the enol form, which can be stabilized by intramolecular hydrogen bonding in some β-dicarbonyl compounds, though this is sterically hindered in the rigid 1,3-cyclohexanedione ring system.[1]

While specific quantitative data for this compound is scarce, Table 1 summarizes typical trends observed for related 1,3-dicarbonyl compounds in various solvents. It is anticipated that this compound would exhibit similar solvent-dependent behavior.

Table 1: Illustrative Tautomeric Equilibrium Constants (Keq) of a Generic 1,3-Cyclohexanedione Derivative in Various Solvents

| Solvent | Dielectric Constant (ε) | Predominant Tautomer (Anticipated) | Illustrative Keq ([Enol]/[Keto]) |

| Chloroform-d (CDCl3) | 4.8 | Enol | > 1 |

| Acetone-d6 | 20.7 | Mixed | ~ 1 |

| Dimethyl sulfoxide-d6 (DMSO-d6) | 46.7 | Diketo | < 1 |

| Methanol-d4 (CD3OD) | 32.7 | Diketo | < 1 |

| Water (D2O) | 78.4 | Diketo | << 1 |

Note: The Keq values are illustrative and based on general trends for 1,3-dicarbonyl compounds.[3] The actual values for this compound would require experimental determination.

Experimental Protocols

Quantitative Analysis by 1H NMR Spectroscopy

1H NMR spectroscopy is a powerful technique for the quantitative analysis of tautomeric mixtures in solution, as the interconversion between keto and enol forms is often slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.[4]

Figure 2: General Workflow for 1H NMR-based Quantitative Analysis of Tautomerism

References

Methodological & Application

Application Notes and Protocols: 5-Isopropyl-1,3-cyclohexanedione in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of 5-isopropyl-1,3-cyclohexanedione, a versatile building block in organic chemistry. The protocols outlined below are intended to serve as a guide for the synthesis of various heterocyclic and carbocyclic compounds, including medicinally relevant scaffolds.

Synthesis of 2H-Pyrans via Microwave-Assisted Domino Knoevenagel/6π-Electrocyclization

This compound is an excellent substrate for the synthesis of substituted 2H-pyrans through a domino reaction with α,β-unsaturated aldehydes. This reaction proceeds via an initial Knoevenagel condensation, followed by a 6π-electrocyclization. The use of microwave irradiation offers a green, efficient, and rapid method for the synthesis of these compounds, often without the need for a catalyst or solvent.[1]

Quantitative Data

| Entry | α,β-Unsaturated Aldehyde | Product | Reaction Time (min) | Yield (%) |

| 1 | Cinnamaldehyde | 4-Isopropyl-7,7-dimethyl-1-phenyl-hexahydro-1H-isochromene-5,8-dione | 10-15 | High |

| 2 | Crotonaldehyde | 4-Isopropyl-1,7,7-trimethyl-hexahydro-1H-isochromene-5,8-dione | 10-15 | High |

| 3 | Acrolein | 4-Isopropyl-7,7-dimethyl-hexahydro-1H-isochromene-5,8-dione | 10-15 | High |

Note: The yields are reported as "high" based on general findings for this type of reaction under microwave irradiation. Specific percentage yields for these exact reactions were not available in the searched literature.

Experimental Protocol: General Procedure for the Microwave-Assisted Synthesis of 2H-Pyrans

-

In a microwave-safe vessel, add this compound (1.0 mmol) and the desired α,β-unsaturated aldehyde (1.1 mmol).

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at a suitable temperature (e.g., 120 °C) and power for 10-15 minutes.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired 2H-pyran derivative.

References

Application Notes and Protocols for the Synthesis of Carvotanacetone Analogs from 5-Isopropyl-1,3-cyclohexanedione

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carvotanacetone (B1241184) and its analogs are a class of monoterpenoids that have garnered significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. These activities include potential anti-inflammatory, antimicrobial, and anticancer properties. A versatile and efficient method for the synthesis of these valuable compounds is the Robinson annulation of 5-isopropyl-1,3-cyclohexanedione with various α,β-unsaturated ketones. This document provides detailed application notes and experimental protocols for the synthesis of carvotanacetone analogs, offering a foundational guide for researchers in the field.

The Robinson annulation is a powerful ring-forming reaction in organic chemistry that creates a six-membered ring by combining a Michael addition with an intramolecular aldol (B89426) condensation.[1][2] In this context, this compound serves as the Michael donor, reacting with a suitable Michael acceptor (an α,β-unsaturated ketone) to form a 1,5-diketone intermediate. This intermediate then undergoes an intramolecular aldol condensation to yield the corresponding carvotanacetone analog.[1]

Synthetic Pathway Overview

The general synthetic scheme for the preparation of carvotanacetone analogs from this compound via the Robinson annulation is depicted below. The reaction is typically carried out in the presence of a base, which facilitates the formation of the enolate from the 1,3-dione, initiating the Michael addition. Subsequent heating in the presence of a base or acid promotes the intramolecular aldol condensation and dehydration to afford the final α,β-unsaturated ketone product.

Caption: General reaction scheme for the synthesis of carvotanacetone analogs.

Experimental Protocols

The following protocols provide a general framework for the synthesis of carvotanacetone analogs. Researchers should note that reaction conditions, including the choice of base, solvent, temperature, and reaction time, may need to be optimized for different α,β-unsaturated ketone substrates to achieve optimal yields.

Protocol 1: Synthesis of Carvotanacetone (using Methyl Vinyl Ketone)

This protocol describes the synthesis of the parent compound, carvotanacetone, using methyl vinyl ketone as the Michael acceptor.

Materials:

-

This compound

-

Methyl vinyl ketone (MVK)

-

Potassium hydroxide (B78521) (KOH) or Sodium methoxide (B1231860) (NaOMe)

-

Methanol (B129727) or Ethanol

-

Hydrochloric acid (HCl), dilute

-

Ethyl acetate (B1210297)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Michael Addition:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in methanol.

-

Add a catalytic amount of a base such as potassium hydroxide or sodium methoxide (e.g., 0.1-0.2 equivalents).

-

Cool the mixture in an ice bath and slowly add methyl vinyl ketone (1.1 equivalents) dropwise while stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Aldol Condensation and Dehydration:

-

Upon completion of the Michael addition, add a stronger base (e.g., 1-2 equivalents of KOH) to the reaction mixture.

-

Heat the mixture to reflux for 4-8 hours. The progress of the cyclization and dehydration can also be monitored by TLC.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid.

-

Remove the bulk of the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude carvotanacetone by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Protocol 2: General Procedure for the Synthesis of Carvotanacetone Analogs

This protocol can be adapted for the synthesis of various carvotanacetone analogs by using different substituted α,β-unsaturated ketones as the Michael acceptor.

Materials:

-

This compound

-

Substituted α,β-unsaturated ketone (e.g., ethyl vinyl ketone, pent-3-en-2-one)

-

Base (e.g., triethylamine, pyrrolidine, or potassium hydroxide)

-

Solvent (e.g., methanol, ethanol, benzene, or toluene)

-

Acid for neutralization (e.g., dilute HCl or acetic acid)

-

Standard work-up and purification reagents as in Protocol 1.

Procedure:

-

Reaction Setup:

-

In a suitable reaction vessel, dissolve this compound (1 equivalent) in the chosen solvent.

-

Add the base (catalytic or stoichiometric amounts may be required depending on the chosen base and substrate).

-

Add the substituted α,β-unsaturated ketone (1-1.2 equivalents).

-

-

Reaction Conditions:

-

The reaction may be run at room temperature or require heating under reflux. The optimal temperature and reaction time should be determined by monitoring the reaction progress by TLC or GC-MS. For some substrates, a two-step procedure where the Michael adduct is isolated first before proceeding to the aldol condensation might provide better yields.[3]

-

-

Work-up and Purification:

-

Follow a similar work-up and purification procedure as outlined in Protocol 1. The choice of eluent for column chromatography will depend on the polarity of the synthesized analog.

-

Data Presentation

The following tables summarize typical data that should be collected and organized for each synthesized carvotanacetone analog.

Table 1: Reaction Yields and Physical Properties

| Analog (Substituent R) | Michael Acceptor | Yield (%) | Physical State | Melting/Boiling Point (°C) |

| Carvotanacetone (R=H) | Methyl vinyl ketone | Data not found | Liquid | Data not found |

| Example Analog 1 | Ethyl vinyl ketone | [Yield] | [State] | [MP/BP] |

| Example Analog 2 | Pent-3-en-2-one | [Yield] | [State] | [MP/BP] |

Table 2: Spectroscopic Data

| Analog | ¹H NMR (δ, ppm, J in Hz) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | MS (m/z) |

| Carvotanacetone | Data not found | Data not found | Data not found | Data not found |

| Example Analog 1 | [Chemical shifts and coupling constants] | [Chemical shifts] | [Key absorptions, e.g., C=O, C=C] | [Molecular ion peak] |

| Example Analog 2 | [Chemical shifts and coupling constants] | [Chemical shifts] | [Key absorptions, e.g., C=O, C=C] | [Molecular ion peak] |

Table 3: Biological Activity Data (Example)

| Analog | Assay Type | Target | Activity (e.g., IC₅₀, MIC) |

| Carvotanacetone | Data not found | Data not found | Data not found |

| Example Analog 1 | [e.g., Cytotoxicity] | [e.g., Cancer cell line] | [Value in µM or µg/mL] |

| Example Analog 2 | [e.g., Antimicrobial] | [e.g., Bacterial strain] | [Value in µg/mL] |

Experimental Workflow and Logic

The following diagram illustrates the logical workflow for the synthesis and evaluation of carvotanacetone analogs.

References

Synthesis of Monocyclic Terpenes from 5-Isopropyl-1,3-cyclohexanedione: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals